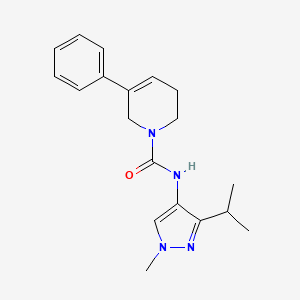![molecular formula C10H15FN2OS B6623761 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of organic compounds known as pyridines, which are widely used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol have not been extensively studied. However, it has been shown to exhibit low toxicity and minimal side effects, making it a potentially safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in laboratory experiments include its ease of synthesis, low toxicity, and potential applications in the development of new drugs and pharmaceuticals. However, its limitations include the lack of extensive research on its biochemical and physiological effects, as well as its potential interactions with other compounds.
Orientations Futures
There are many potential future directions for research on 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol. Some of these include:
1. Further studies on the mechanism of action of this compound in inhibiting the growth and replication of microorganisms.
2. Exploration of the potential applications of this compound in the development of new antibiotics and antifungal drugs.
3. Investigation of the potential interactions between this compound and other compounds, both in vitro and in vivo.
4. Studies on the biochemical and physiological effects of this compound in various animal models.
5. Development of new synthesis methods for this compound that are more efficient and cost-effective.
In summary, 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a promising compound with potential applications in the field of medicine. While further research is needed to fully understand its mechanism of action and biochemical and physiological effects, it represents a valuable tool for scientific research and the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 5-fluoropyridine-2-amine with 3-chloro-1-propanethiol in the presence of a base such as potassium carbonate. This reaction yields the desired product, which can be purified by various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The potential applications of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in scientific research are numerous. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-[2-[(5-fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2OS/c11-9-2-3-10(13-8-9)12-4-7-15-6-1-5-14/h2-3,8,14H,1,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUMGMYMISJZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NCCSCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)